Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H8BrClN2O2. It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that 1,6-naphthyridines, the core structure of this compound, have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Action Environment
It is known that the compound should be stored in a sealed container in a dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate typically involves the reaction of 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
the general approach involves large-scale esterification reactions using similar reagents and conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding naphthyridine N-oxides or reduction to form dihydro derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Coupling reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic substitution: Substituted naphthyridine derivatives with various functional groups.
Oxidation: Naphthyridine N-oxides.
Reduction: Dihydro-naphthyridine derivatives.
Coupling reactions: Biaryl or styrene derivatives.
Scientific Research Applications
Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of pharmacologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties.
Biological research: The compound is used in studies to understand the structure-activity relationship (SAR) of naphthyridine derivatives and their interactions with biological targets.
Chemical synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material science: The compound is explored for its potential use in the development of novel materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate: Lacks the chlorine substituent, which may affect its biological activity and reactivity.
Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate: Lacks the bromine substituent, which may influence its chemical properties and applications.
Ethyl 8-bromo-4-methyl-1,6-naphthyridine-3-carboxylate: Contains a methyl group instead of chlorine, which can alter its pharmacological profile.
Uniqueness
Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate is unique due to the presence of both bromine and chlorine substituents on the naphthyridine core. This dual halogenation can enhance its reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)7-4-15-10-6(9(7)13)3-14-5-8(10)12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBLMXNEFWXNOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=CC(=C2N=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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